molecular formula C24H16F4N2O3 B5200223 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 6111-17-7

5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B5200223
CAS No.: 6111-17-7
M. Wt: 456.4 g/mol
InChI Key: HTJTWHGBPTWKES-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups These groups are known for their significant impact on the chemical properties of the compound, such as increased stability and unique electronic effects

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the structure of the compound, it could be interesting to explore its potential as a pharmaceutical agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step reactions. One common approach is the use of a one-pot three-component reaction under microwave irradiation. This method involves the reaction of appropriate starting materials, such as 4-fluorobenzaldehyde, phenylhydrazine, and 4-(trifluoromethyl)benzaldehyde, in the presence of a catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2-phenyl-3-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out due to its combination of fluorine and trifluoromethyl groups, which impart unique electronic and steric effects. These properties enhance its stability, reactivity, and potential for various applications in scientific research and industry .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N2O3/c25-16-10-12-17(13-11-16)29-22(31)19-20(14-6-8-15(9-7-14)24(26,27)28)30(33-21(19)23(29)32)18-4-2-1-3-5-18/h1-13,19-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJTWHGBPTWKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387309
Record name 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-17-7
Record name 5-(4-Fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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